molecular formula C14H17FN2O3 B1150144 OPB-111077

OPB-111077

Cat. No.: B1150144
Attention: For research use only. Not for human or veterinary use.
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Description

OPB-111077 is a first-in-class, novel, orally bioavailable small molecule that acts as a potent and highly specific inhibitor of signal transducer and activator of transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS) . Its mechanism of action involves inhibiting the mitochondrial respiratory chain complex I, which disrupts cellular energy production and activates the AMPK-mTOR energy stress sensor pathway . This dual action underpins its antitumor effects, which have been observed in a variety of hematological and solid tumor cell lines in preclinical models . A first-in-human phase I study in patients with advanced solid tumors demonstrated that this compound is generally well tolerated, with a manageable safety profile where the most frequent treatment-emergent adverse events were nausea, fatigue, and vomiting . The maximum tolerated dose (MTD) was established at 250 mg once daily . While this initial study showed limited efficacy in unselected tumor types, notable antitumor activity, including a durable partial response, was observed in a subject with diffuse large B-cell lymphoma . Subsequent biomarker-driven research identified a subpopulation of patients with acute myeloid leukemia (AML) who exhibited high sensitivity to this compound ex vivo . A phase Ib clinical trial that selected relapsed/refractory AML patients based on this ex vivo sensitivity test reported an overall response rate of 25%, highlighting the compound's potential in a biomarker-selected context . This product is intended for research purposes only and is not for human consumption.

Properties

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar STAT3/OXPHOS Inhibitors

OPB-31121

  • Mechanism : Inhibits STAT3 DNA binding and phosphorylation without affecting upstream kinases.
  • Preclinical Activity: Suppressed leukemia and gastric cancer xenografts and synergized with chemotherapy .
  • Clinical Results: A phase I trial revealed dose-limiting toxicities (DLTs: vomiting, diarrhea) at subtherapeutic doses. Limited antitumor activity was observed, halting further development .
  • Key Difference : OPB-31121 has poor bioavailability and higher toxicity than OPB-111077, which is its metabolically stable derivative .

OPB-51602

  • Mechanism : Binds STAT3 SH2 domain (Kd = 10 nM) to inhibit phosphorylation .
  • Clinical Results: Phase I trials showed reduced pSTAT3 in monocytic cells and tumor regression in two NSCLC patients (one with complete response). However, multi-cycle treatment caused severe toxicities (diarrhea, lactic acidosis), necessitating discontinuation .
  • Key Difference : OPB-51602 demonstrated stronger antitumor activity but poorer tolerability than this compound .

HJC0123 and ODZ10117

  • HJC0123: Suppresses STAT3 phosphorylation and nuclear translocation at sub-micromolar concentrations, inducing apoptosis in hematopoietic stem cells. No clinical data available .
  • ODZ10117 : Inhibits STAT3 in glioblastoma, reducing migration and invasion. Preclinical only .
  • Key Difference : this compound uniquely combines STAT3 and OXPHOS inhibition, broadening its therapeutic scope .

Mechanistic Advantages of this compound

  • Dual Targeting : Simultaneous STAT3 and OXPHOS inhibition disrupts cancer metabolism and survival pathways, particularly in chemotherapy-resistant tumors reliant on mitochondrial respiration .
  • Synergy with Alkylating Agents : this compound enhances efficacy of bendamustine/cyclophosphamide in DLBCL by counteracting alkylating agent-induced OXPHOS dependency .
  • Resistance Reversal: Restores mitochondrial morphology and sensitizes sorafenib-resistant hepatocellular carcinoma (HCC) cells by reducing NDUFAF1 expression and OCR (oxygen consumption rate) .

Preparation Methods

Structural Characteristics and Design Rationale

This compound is a low-molecular-weight compound (exact molecular weight undisclosed) designed for oral administration. Its structure incorporates a quinazolinone core, a feature shared with other kinase inhibitors, enabling potent binding to STAT3’s SH2 domain. Modifications to the parent compound OPB-31121 included optimizing solubility and metabolic stability, critical for achieving therapeutic plasma levels.

Table 1: Key Preclinical Properties of this compound

PropertyValue/ObservationSource
TargetSTAT3, OXPHOS complexes I/II
BioavailabilityImproved vs. OPB-31121
Half-life (preclinical)~24 hours
IC₅₀ (STAT3 inhibition)Low nanomolar range

Clinical Formulation and Dosage Strategies

Phase I Clinical Trials and Pharmacokinetics

In a first-in-human phase I trial, this compound was administered orally at doses ranging from 100 mg to 400 mg daily, with steady-state concentrations achieved by day 8. The maximum tolerated dose (MTD) was established at 250 mg/day, with dose-limiting toxicities (e.g., fatigue, nausea) observed at higher doses. Pharmacokinetic analyses revealed linear exposure increases, supporting once-daily dosing.

Table 2: Pharmacokinetic Profile of this compound (250 mg/day)

ParameterValue (Mean ± SD)
Cₘₐₓ1,200 ± 350 ng/mL
Tₘₐₓ4 hours
AUC₀–₂₄h18,000 ± 5,000 ng·h/mL
Elimination half-life~24 hours

Manufacturing Considerations and Challenges

Scalability and Purity Control

While synthetic routes remain undisclosed, clinical-grade this compound is produced under Good Manufacturing Practice (GMP) conditions. Analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure purity >98%. Stability studies confirm the compound’s integrity under ambient storage, critical for global distribution.

Combination Therapy Formulations

This compound has been co-administered with decitabine and venetoclax in AML models, requiring compatibility testing to prevent physicochemical interactions. Preclinical synergy studies utilized fixed-dose ratios (e.g., 1:1 molar combinations) to validate enhanced antitumor effects .

Q & A

Q. What is the molecular mechanism of action of OPB-111077 in cancer models?

this compound is a first-in-class oral inhibitor targeting STAT3 and mitochondrial oxidative phosphorylation (OXPHOS). It binds to the SH2 domain of STAT3, blocking its phosphorylation (Tyr705) and nuclear translocation, thereby inhibiting downstream oncogenic signaling . Concurrently, it suppresses mitochondrial respiratory chain complex I, reducing ATP production and activating the AMPK-mTOR energy stress pathway, which induces metabolic reprogramming in cancer cells . Preclinical studies in hepatocellular carcinoma (HCC) and acute myeloid leukemia (AML) models demonstrate dual inhibition of STAT3 and OXPHOS drives apoptosis and reduces tumor growth .

Q. How are phase I clinical trials for this compound designed to assess safety and efficacy?

Phase I trials employ dose-escalation protocols (e.g., 3+3 design) to determine the maximum tolerated dose (MTD) and recommended dose (RD). Two regimens are common:

  • Continuous dosing : Daily oral administration with short treatment-free intervals (e.g., 2 days) for pharmacokinetic (PK) and safety monitoring .
  • Intermittent dosing : 4 days on/3 days off to mitigate toxicity while maintaining therapeutic exposure . Safety endpoints include adverse events (AEs) graded via NCI-CTCAE v4.0, while efficacy is evaluated through disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) .

Q. What biomarkers are used to stratify patients in this compound trials?

Ex vivo pharmacodynamic assays, such as Vivia Biotech’s PharmaFlow platform, quantify drug sensitivity in patient-derived bone marrow or tumor samples. Patients with dose-response curves above the 70th percentile (by AUC analysis) are classified as "sensitive" and prioritized for enrollment . STAT3 phosphorylation status and mitochondrial complex I activity are also assessed via immunohistochemistry or flow cytometry .

Advanced Research Questions

Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) variability impact this compound dosing strategies?

this compound exhibits high interpatient variability in plasma exposure, necessitating population PK modeling (e.g., NONMEM software) to optimize dosing. Key parameters include:

  • Cmax : Correlates with STAT3 inhibition in AML .
  • AUC : Linked to mitochondrial complex I suppression in HCC . Intermittent regimens reduce toxicity (e.g., grade 3/4 neutropenia in DLBCL trials) while maintaining PD efficacy . Dose reductions to 25–200 mg are permitted for persistent AEs .

Q. What explains the discrepancy between preclinical efficacy and limited clinical activity in HCC?

Preclinical models show this compound restores sorafenib sensitivity by reversing STAT3-driven mitochondrial plasticity . However, clinical trials report modest disease stabilization (DCR: 30–39%) but no objective responses in HCC . Contributing factors:

  • Tumor heterogeneity : STAT3 activation varies across HCC subtypes (e.g., FGF19-driven vs. obesity-related) .
  • Lack of predictive biomarkers : No validated STAT3 activity biomarkers exist for patient stratification .
  • Compensatory pathways : OXPHOS inhibition may upregulate glycolysis, diminishing monotherapy efficacy .

Q. What methodological approaches address contradictions in this compound combination therapy data?

In AML, this compound synergizes with hypomethylating agents (e.g., decitabine) by enhancing STAT3-dependent apoptosis . Conversely, in HCC, combining this compound with sorafenib improves clonogenic suppression in vitro but requires validation in vivo . To resolve inconsistencies:

  • Co-culture systems : Test tumor-stroma interactions influencing STAT3/OXPHOS crosstalk.
  • Transcriptomic profiling : Identify resistance mechanisms (e.g., AMPK-mTOR feedback loops) .
  • Adaptive trial designs : Use biomarker-driven expansion cohorts to evaluate combinations (e.g., this compound + PD-1 inhibitors) .

Q. How can researchers optimize ex vivo models for this compound sensitivity testing?

Key steps include:

  • Sample processing : Use fresh tumor biopsies or bone marrow aspirates within 24 hours to preserve viability .
  • Dose-response assays : Incubate cells with this compound (0.1–10 µM) for 72 hours; quantify apoptosis via Annexin V/PI staining .
  • Data normalization : Express results as % inhibition relative to untreated controls and stratify by PERCENT_AUC thresholds .

Methodological Considerations

Q. What statistical methods are recommended for analyzing this compound trial data?

  • DLT analysis : Use Bayesian hierarchical models to account for dose-level toxicity clustering .
  • Survival endpoints : Apply Cox proportional hazards models adjusted for Child-Pugh status (in HCC) or cytogenetic risk (in AML) .
  • PK/PD integration : Implement nonlinear mixed-effects modeling to correlate drug exposure with target modulation .

Q. How should researchers design preclinical studies to evaluate this compound in combination therapies?

  • Synergy scoring : Calculate combination indices (CI) via Chou-Talalay method using CalcuSyn software .
  • Mitochondrial phenotyping : Use Seahorse XF analyzers to measure OCR (oxidative phosphorylation) and ECAR (glycolysis) .
  • In vivo validation : Employ patient-derived xenografts (PDXs) with longitudinal STAT3 phosphorylation monitoring .

Future Directions

What unresolved questions warrant further investigation?

  • Biomarker discovery : Validate STAT3 Ser727 phosphorylation as a predictive marker in HCC .
  • Immunomodulatory effects : Characterize this compound’s impact on tumor-infiltrating lymphocytes (TILs) in PD-1 inhibitor-resistant tumors .
  • Metabolic adaptation : Explore glutaminase inhibitors to counteract OXPHOS-glycolysis switching .

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